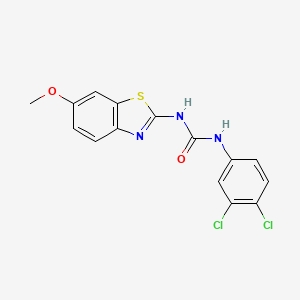

1-(3,4-Dichlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea

Description

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2N3O2S/c1-22-9-3-5-12-13(7-9)23-15(19-12)20-14(21)18-8-2-4-10(16)11(17)6-8/h2-7H,1H3,(H2,18,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJEKQVGVBCXFRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332974 | |

| Record name | 1-(3,4-dichlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196925-51-6 | |

| Record name | 1-(3,4-dichlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea typically involves the reaction of 3,4-dichloroaniline with 6-methoxy-1,3-benzothiazol-2-yl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that 1-(3,4-Dichlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea exhibits potential anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated its effectiveness against breast cancer cells by inducing apoptosis through mitochondrial pathways .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. In vitro studies reported significant inhibition of bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli. This suggests its potential as an antimicrobial agent in pharmaceutical formulations .

3. Neuropharmacological Effects

Recent investigations into the neuropharmacological effects of this compound have revealed its potential as a treatment for neurological disorders. It has been shown to modulate neurokinin receptors, which may be beneficial in treating conditions like depression and anxiety .

Data Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in breast cancer cells | |

| Antimicrobial | Inhibits growth of S. aureus and E. coli | |

| Neuropharmacological | Modulates neurokinin receptors |

Case Studies

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal focused on the anticancer effects of the compound on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The mechanism was linked to mitochondrial dysfunction and subsequent activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties were tested against a panel of pathogenic bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics, suggesting its potential as an alternative antimicrobial agent.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

1-(3,4-Dichlorophenyl)-3-(1,3-benzothiazol-2-yl)urea: Lacks the methoxy group, which may affect its biological activity.

1-(3,4-Dichlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea: Contains a methyl group instead of a methoxy group, leading to different chemical and biological properties.

Uniqueness

The presence of the methoxy group in 1-(3,4-Dichlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea distinguishes it from similar compounds, potentially enhancing its biological activity and making it a valuable compound for research and development.

Biological Activity

1-(3,4-Dichlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is . The presence of a benzothiazole moiety is significant for its biological activity, as this structure is known to enhance pharmacological properties through various interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit notable antimicrobial properties. A study reported that related compounds demonstrated effective antibacterial and antifungal activities against various pathogens. For instance, compounds with similar structures showed minimal inhibitory concentrations (MICs) ranging from 15.67 to 31.25 µM against Staphylococcus aureus and Enterococcus faecalis .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The IC50 values for these activities were reported to be significantly lower than those of standard chemotherapeutics like doxorubicin .

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| MDA-MB-231 | 15.63 | Doxorubicin | 10.38 |

| SK-Hep-1 | 12.5 | Doxorubicin | 10.0 |

The biological activity of this compound is attributed to its ability to inhibit specific enzymes involved in inflammatory processes. For example, it has been identified as a dual inhibitor of soluble epoxide hydrolase (sEH) and the 5-lipoxygenase activating protein (FLAP), with IC50 values of 20 nM for sEH and 200 nM for FLAP in cell-based assays . These interactions suggest that the compound may play a role in modulating inflammatory responses, which is critical in various diseases.

Case Studies

- Inflammation and Pain Management : In a study focused on inflammatory models, the compound exhibited significant anti-inflammatory effects by inhibiting leukotriene synthesis, which is crucial in conditions like asthma and arthritis .

- Cancer Treatment : A recent investigation into its anticancer properties revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry assays demonstrated that treatment led to increased p53 expression levels, highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3,4-Dichlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea, and what reaction conditions are critical for yield optimization?

- Methodology : The compound is synthesized via urea-forming reactions between substituted isocyanates and amines. A common approach involves reacting 3,4-dichlorophenyl isocyanate with 6-methoxy-1,3-benzothiazol-2-amine in inert solvents (e.g., dichloromethane or toluene) under reflux. Triethylamine is used to neutralize HCl byproducts, improving reaction efficiency . Alternative methods may employ room-temperature conditions in solvents like 1,4-dioxane, with isolation via ice-water quenching .

- Key Variables : Solvent polarity, temperature, and stoichiometric ratios of reagents significantly influence yield. For reproducibility, ensure anhydrous conditions and inert atmospheres.

Q. What spectroscopic and crystallographic techniques are used to characterize this urea derivative, and how are data interpreted?

- Methodology :

- X-ray Diffraction (XRD) : Determines crystal structure, bond angles, and packing interactions. For example, similar urea derivatives show planar urea moieties stabilized by intramolecular hydrogen bonds .

- NMR/FTIR : H/C NMR confirms substituent positions via chemical shifts (e.g., methoxy protons at ~3.8 ppm). FTIR identifies urea C=O stretches (~1640–1680 cm) and benzothiazole C-S vibrations (~690 cm) .

- Validation : Cross-reference experimental data with computational simulations (e.g., DFT for NMR predictions).

Advanced Research Questions

Q. How can computational reaction design principles (e.g., ICReDD’s quantum-chemical path searches) optimize the synthesis of this compound?

- Methodology :

- Reaction Path Searches : Use density functional theory (DFT) to model transition states and identify low-energy pathways. For example, ICReDD’s workflow combines quantum calculations with experimental feedback to predict optimal solvents/catalysts .

- Machine Learning : Train models on existing urea synthesis datasets to predict reaction outcomes (e.g., yield, byproducts) under untested conditions.

- Application : Prioritize solvent systems (e.g., toluene vs. DMF) based on computed activation energies and solvation effects.

Q. How do researchers resolve contradictions in reported biological activity data for this compound across different in vitro models?

- Case Study : If one study reports antiproliferative activity in cancer cells (IC = 5 µM) while another shows no effect, consider:

- Experimental Variables : Cell line specificity (e.g., HeLa vs. MCF-7), culture conditions (e.g., serum concentration), or compound stability in media.

- Mechanistic Probes : Use siRNA knockdown or competitive binding assays to validate target engagement (e.g., kinase inhibition vs. off-target effects) .

- Statistical Approach : Apply meta-analysis tools to harmonize datasets, accounting for batch effects and assay sensitivity.

Q. What strategies are employed to study the compound’s mechanism of action when structural analogs show divergent biological behaviors?

- Methodology :

- SAR Analysis : Synthesize analogs with systematic modifications (e.g., replacing dichlorophenyl with trifluoromethyl) and profile activity.

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions to identify critical binding residues. For example, urea derivatives may disrupt protein-protein interfaces via H-bonding .

- Validation : Cross-correlate computational docking scores with experimental IC values to refine predictive models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.